Acide 3-(cyclohexylamino)-2-hydroxy-1-propanesulfonique

Vue d'ensemble

Description

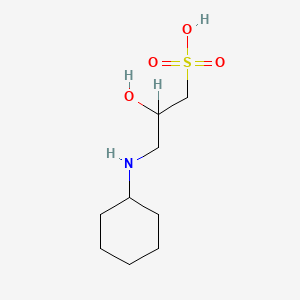

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid is a chemical compound known for its buffering capabilities. It is commonly used in biochemical and molecular biology applications due to its ability to maintain stable pH levels in solutions. The compound is characterized by its cyclohexylamino group attached to a propanesulfonic acid moiety, which contributes to its unique chemical properties.

Applications De Recherche Scientifique

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:

Chemistry: Used as a buffer in various chemical reactions to maintain stable pH levels.

Medicine: Utilized in the formulation of pharmaceutical products to ensure stability and efficacy.

Mécanisme D'action

Target of Action

CAPSO is primarily used as a buffering agent in biochemical research . Its main target is the pH level of the solution it is added to. By stabilizing the pH, it helps maintain the integrity and functionality of biological molecules in the solution.

Mode of Action

CAPSO interacts with hydronium (H3O+) and hydroxide (OH-) ions in solution, absorbing or releasing these ions as necessary to resist changes in pH . This helps to keep the pH of the solution within a specific range, ensuring optimal conditions for biochemical reactions.

Biochemical Pathways

As a buffering agent, CAPSO does not directly participate in biochemical pathways. Instead, it creates an environment conducive to the proper functioning of various biochemical reactions. By maintaining a stable pH, it allows enzymes and other biomolecules to function at their optimal pH range .

Pharmacokinetics

As a soluble compound , it is expected to be well-distributed in aqueous solutions and easily excreted if it were to enter the body.

Result of Action

The primary molecular effect of CAPSO is the stabilization of pH levels, which can have numerous downstream effects at the cellular level. By maintaining optimal pH, it ensures that enzymes and other proteins maintain their correct conformation and function properly .

Action Environment

Environmental factors such as temperature and concentration can influence the buffering capacity of CAPSO. For instance, high temperatures can increase the ionization of CAPSO, potentially altering its buffering capacity . Additionally, the buffering capacity is dependent on the concentration of CAPSO in the solution .

Analyse Biochimique

Biochemical Properties

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid plays a crucial role in maintaining the pH stability of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to ensure optimal conditions for their activity. For instance, it is widely used in Western blotting and protein sequencing experiments due to its minimal interference with the proteins being studied . The compound’s zwitterionic nature allows it to maintain a stable pH environment, which is essential for the proper functioning of enzymes and proteins.

Cellular Effects

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid has been shown to have minimal effects on cellular processes, making it a preferred buffer in cell culture and molecular biology experiments. It does not significantly alter cell signaling pathways, gene expression, or cellular metabolism . This stability ensures that the cellular environment remains consistent, allowing researchers to study specific biochemical processes without interference from the buffer.

Molecular Mechanism

At the molecular level, 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid exerts its effects by maintaining a stable pH environment. It achieves this through its zwitterionic nature, which allows it to buffer both acidic and basic conditions. This buffering capacity is crucial for enzyme activity, as many enzymes require specific pH conditions to function optimally . Additionally, the compound does not interact significantly with biomolecules, ensuring that it does not inhibit or activate enzymes or alter gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid has been observed to maintain its stability over time. It does not degrade significantly, ensuring consistent buffering capacity throughout the duration of experiments . Long-term studies have shown that the compound does not have adverse effects on cellular function, making it suitable for prolonged use in in vitro and in vivo studies.

Dosage Effects in Animal Models

Studies on the dosage effects of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid in animal models have shown that it is well-tolerated at various concentrations. There are no significant toxic or adverse effects observed at high doses, making it a safe buffer for use in biochemical and molecular biology research . It is essential to optimize the dosage to ensure that the buffering capacity is maintained without causing any potential side effects.

Metabolic Pathways

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid is not directly involved in metabolic pathways. Its primary function is to maintain pH stability in biochemical reactions, rather than participating in metabolic processes . Its presence ensures that the enzymes and cofactors involved in metabolic pathways function optimally by providing a stable pH environment.

Transport and Distribution

Within cells and tissues, 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid is distributed evenly, ensuring consistent buffering capacity throughout the cellular environment . It does not rely on specific transporters or binding proteins for its distribution, allowing it to maintain its buffering capacity without interference from cellular transport mechanisms.

Subcellular Localization

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid does not have specific subcellular localization. It functions uniformly throughout the cellular environment, providing consistent pH stability in various cellular compartments . This uniform distribution ensures that all cellular processes benefit from its buffering capacity, maintaining optimal conditions for enzyme activity and protein function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid typically involves the reaction of cyclohexylamine with 2-hydroxy-1-propanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Cyclohexylamine Preparation: Cyclohexylamine is prepared by the hydrogenation of aniline using cobalt or nickel-based catalysts.

Reaction with 2-Hydroxy-1-propanesulfonic Acid: Cyclohexylamine is then reacted with 2-hydroxy-1-propanesulfonic acid under controlled temperature and pH conditions to form 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid.

Industrial Production Methods

In industrial settings, the production of 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can modify the cyclohexylamino group, leading to different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reactions: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted propanesulfonic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): Similar in structure and used as a buffering agent in biochemistry.

Cyclohexylamine: Used as an intermediate in the synthesis of various organic compounds.

Uniqueness

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid is unique due to its specific buffering range and stability under various conditions. Its ability to maintain stable pH levels in both acidic and basic environments makes it highly valuable in scientific research and industrial applications.

Activité Biologique

3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, commonly referred to as CAPSO, is a zwitterionic buffer widely utilized in biochemical research and various applications due to its unique properties. This article delves into the biological activity of CAPSO, exploring its mechanisms of action, biochemical interactions, and implications in scientific research.

CAPSO belongs to the class of organic compounds known as cyclohexylamines. Its chemical structure includes a cyclohexylamine moiety attached to a sulfonic acid group, which contributes to its buffering capacity. The molecular formula for CAPSO is C₈H₁₅NO₃S, with a molecular weight of approximately 195.28 g/mol.

Target Interactions

CAPSO functions primarily as a buffer in various biochemical assays. Its zwitterionic nature allows it to stabilize pH levels in solutions, which is crucial for maintaining the activity of enzymes and proteins during experimentation. It interacts with polar analytes through hydrophilic interactions and cation-exchange mechanisms, facilitating the separation of nucleosides and nucleobases in chromatographic processes.

Biochemical Pathways

Research indicates that CAPSO plays a significant role in several biochemical pathways. It has been shown to influence the activity of caspases, a family of protease enzymes involved in apoptosis. By maintaining optimal pH and ionic strength, CAPSO enhances caspase activity, which is vital for programmed cell death.

Cellular Effects

CAPSO impacts various cellular functions by modulating signaling pathways and gene expression. Studies have demonstrated its effect on cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This modulation can lead to significant changes in cellular metabolism and signaling dynamics.

Pharmacokinetics

The solubility of CAPSO in water is approximately 0.143 g/mL, influencing its bioavailability and distribution within biological systems. Its pharmacokinetic profile suggests that CAPSO can be effectively utilized in laboratory settings without significant degradation under physiological conditions .

Dosage Effects and Toxicity

The biological effects of CAPSO vary with dosage levels in animal models. At low concentrations, it exhibits beneficial effects on cellular functions; however, higher doses may lead to toxic outcomes such as oxidative stress and disruption of cellular homeostasis. Understanding these dosage-dependent effects is crucial for its application in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the applications of CAPSO in different research settings:

- Chromatographic Applications : CAPSO has been utilized as a buffer in high-performance liquid chromatography (HPLC) for the separation of biomolecules. Its ability to maintain stable pH levels enhances the resolution of complex mixtures.

- Biological Assays : In assays involving enzyme kinetics, CAPSO has been shown to improve the reliability of results by stabilizing reaction conditions, thereby facilitating accurate measurements of enzyme activities .

- Animal Model Studies : Research involving animal models has highlighted the importance of CAPSO in pharmacological studies where precise control over experimental conditions is necessary. Its effects on cellular metabolism have been documented, demonstrating both beneficial and adverse outcomes depending on concentration levels .

Summary Table: Biological Activity Attributes of CAPSO

| Attribute | Description |

|---|---|

| Chemical Class | Cyclohexylamines |

| Molecular Weight | 195.28 g/mol |

| Solubility | 0.143 g/mL |

| Key Functions | Buffering agent, enzyme stabilizer |

| Effects on Enzymes | Enhances activity of caspases; modulates PDEs |

| Toxicity at High Doses | Induces oxidative stress; disrupts cellular homeostasis |

Propriétés

IUPAC Name |

3-(cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S/c11-9(7-15(12,13)14)6-10-8-4-2-1-3-5-8/h8-11H,1-7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEWUCPYEUEQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994211 | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73463-39-5 | |

| Record name | CAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73463-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073463395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyclohexylamino)-2-hydroxypropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)-2-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and relevant spectroscopic data for CAPSO?

A1:

- Spectroscopic Data: While specific spectroscopic data (NMR, IR, etc.) is not readily available in the provided literature, its pKa values have been extensively studied. [, ]

Q2: What is the significance of CAPSO's zwitterionic nature?

A2: Being zwitterionic means CAPSO possesses both positive and negative charges within its structure. This property makes it highly soluble in water and provides buffering capacity over a specific pH range. [, ]

Q3: Is CAPSO compatible with common biological media?

A3: Yes, CAPSO is generally considered compatible with biological media due to its low toxicity and minimal interference with biological processes. It has been successfully used in various applications, including enzymatic reactions and cell culture. [, ]

Q4: How does CAPSO's performance vary under different conditions (temperature, pH)?

A4: The performance of CAPSO as a buffer is influenced by temperature and pH. Its pKa2 value, crucial for buffering capacity, has been meticulously determined at various temperatures (278.15 K to 328.15 K) in different hydroorganic solvent mixtures. [, ]

Q5: Does CAPSO exhibit any catalytic properties?

A5: While not a catalyst itself, CAPSO has been explored in applications involving enzymes. For instance, it was found to influence the enantioselectivity of Candida antarctica lipase B (CALB) in organic media, highlighting its potential to modulate enzymatic reactions. []

Q6: What are some specific applications of CAPSO in biological research?

A6: CAPSO finds diverse applications in biological research, including:

- Buffering agent: Maintaining pH stability in enzymatic reactions, cell culture, and other biochemical assays. []

- Micellar electrokinetic chromatography (MEKC): Used as a component of the background electrolyte for separating and analyzing various compounds, including pharmaceuticals and biomolecules. [, ]

- Protein crystallization: Facilitating the crystallization of proteins, a critical step in structural biology. []

- Nanoparticle synthesis: Employed in the synthesis of sericin nanoparticles, which have potential applications in drug delivery and cosmetics. []

Q7: Have there been any computational studies on CAPSO?

A7: Yes, CAPSO has been the subject of computational studies. Notably, it was used in molecular dynamics simulations to investigate the binding affinities of small molecules to the amyloid-beta 40 (Aβ-40) peptide, a key player in Alzheimer's disease. []

Q8: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for CAPSO or related compounds?

A8: While specific QSAR models for CAPSO are not mentioned in the provided literature, there is a strong focus on using hybrid artificial intelligence methods, including the Chaos-enhanced Accelerated Particle Swarm Algorithm (CAPSO), for developing QSAR models for predicting properties like pKa values. [, , ]

Q9: What is known about the stability of CAPSO under various storage conditions?

A9: Although specific stability data is not provided, CAPSO is generally considered stable under standard laboratory storage conditions. Researchers should consult the supplier's recommendations for optimal storage. []

Q10: What safety precautions should be taken when handling CAPSO?

A10: As with all laboratory chemicals, standard safety procedures should be followed when handling CAPSO. Researchers should consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information. []

Q11: Is there any information available about the environmental impact and degradation of CAPSO?

A11: While the provided literature does not directly address the environmental impact of CAPSO, responsible disposal practices are crucial for minimizing potential environmental risks. []

Q12: What analytical techniques are commonly employed to characterize and quantify CAPSO?

A12: Common analytical techniques for CAPSO characterization and quantification include:

- Potentiometric titration: A classical method for accurately determining pKa values. [, ]

- High-performance liquid chromatography (HPLC): Useful for separating and quantifying CAPSO in mixtures. []

- Capillary Electrophoresis (CE): A versatile technique for analyzing CAPSO in various matrices, including biological samples. []

Q13: What measures are in place to ensure the quality and consistency of CAPSO used in research?

A13: Reputable chemical suppliers typically adhere to strict quality control measures, including rigorous analytical testing, to ensure the purity, identity, and consistency of CAPSO. []

Q14: Are there any emerging or interdisciplinary applications of CAPSO?

A14: CAPSO, while primarily known for its buffering capacity, has the potential for broader applications:

- Drug Delivery: The use of CAPSO in synthesizing sericin nanoparticles suggests its potential in developing novel drug delivery systems. []

- Material Science: CAPSO's ability to mediate the formation of inorganic nanoparticles within apoferritin cages highlights its potential in materials science for creating nanomaterials with controlled sizes and properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.